

An In-depth Technical Guide to 1-Methylanthracene: Chemical Structure and Isomerism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylanthracene**

Cat. No.: **B1217907**

[Get Quote](#)

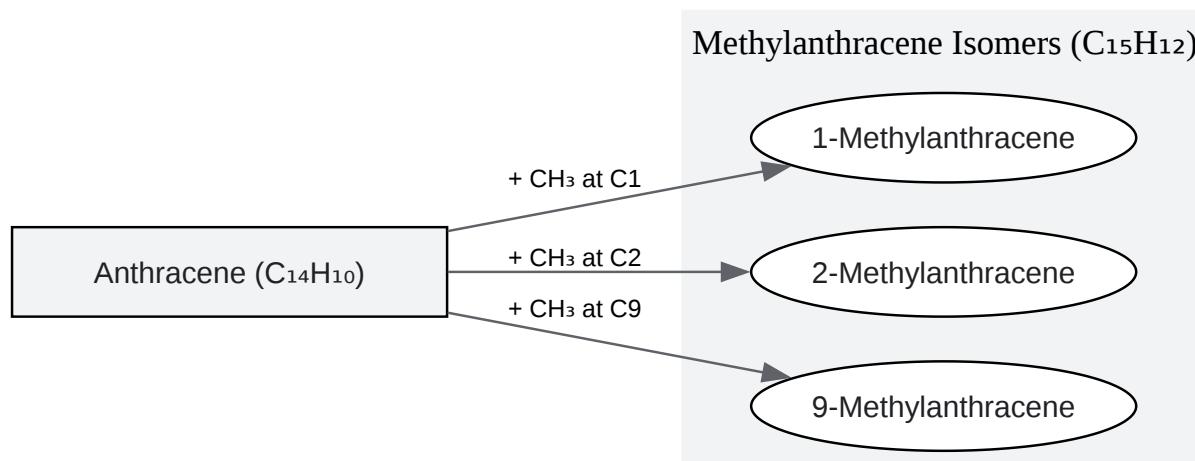
This technical guide provides a comprehensive overview of **1-methylanthracene**, focusing on its chemical structure, isomerism, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or have an interest in polycyclic aromatic hydrocarbons (PAHs).

Chemical Structure of 1-Methylanthracene

1-Methylanthracene is an aromatic hydrocarbon comprising a central anthracene core, which consists of three linearly fused benzene rings, with a methyl group (-CH₃) substituent.^{[1][2]} The molecular formula of **1-methylanthracene** is C₁₅H₁₂.^{[3][4]} Its molecular weight is approximately 192.26 g/mol .^{[1][3]} The methyl group is attached to the carbon at the 1-position of the anthracene ring system.

The structure of **1-methylanthracene** lends it unique photophysical properties, such as fluorescence and phosphorescence, making it a compound of interest in the fields of organic electronics and photochemistry.^[1] It is often used as a building block in the synthesis of more complex organic molecules and materials.^[1]

Isomerism of Methylanthracene


The substitution of a methyl group onto the anthracene core can result in several positional isomers. Due to the symmetry of the anthracene molecule, not all carbon positions are unique.

The distinct positions for substitution on the anthracene ring are the 1-position, the 2-position, and the 9-position.[2]

This results in three primary positional isomers of methylanthracene:

- **1-Methylanthracene:** The methyl group is on a terminal ring.
- 2-Methylanthracene: The methyl group is also on a terminal ring, but at a different position. Due to symmetry, the 2 and 3 positions are equivalent.[2]
- 9-Methylanthracene: The methyl group is on the central ring.[2]

Therefore, there are three distinct structural isomers of methylanthracene.[2][5] It is also worth noting that methylphenanthrenes are also structural isomers of methylanthracenes as they share the same molecular formula ($C_{15}H_{12}$).[6][7]

[Click to download full resolution via product page](#)

Caption: Isomeric relationship of methylanthracene.

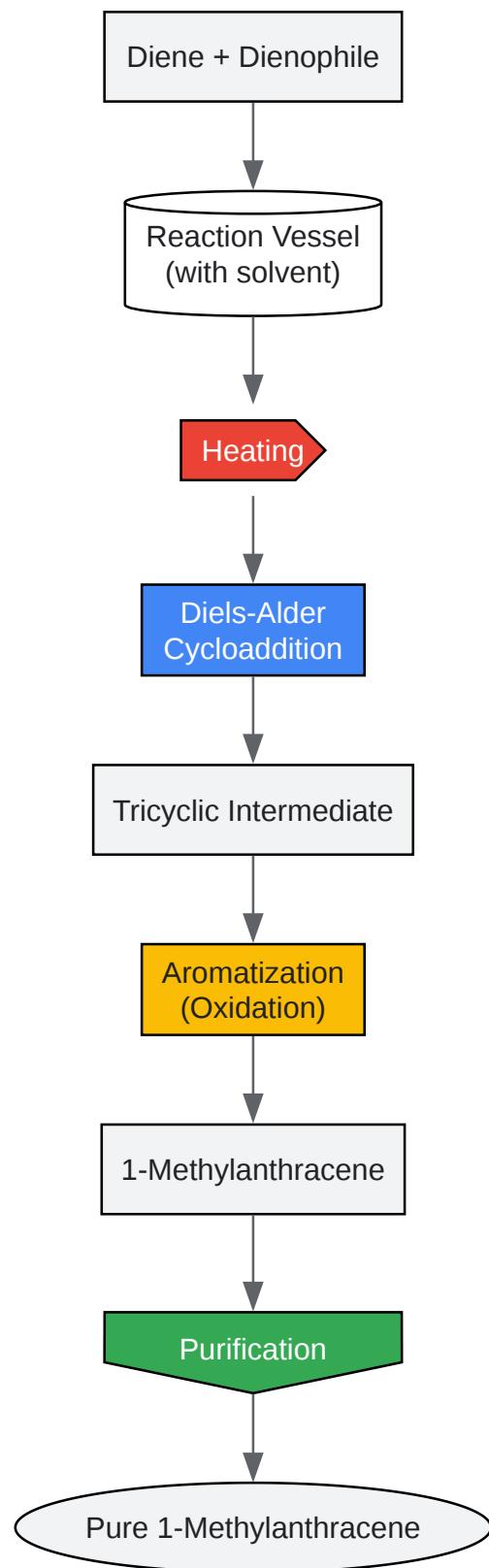
Physicochemical Properties of Methylanthracene Isomers

The following table summarizes and compares some of the key quantitative data for **1-methylanthracene** and its main positional isomers.

Property	1-Methylanthracene	2-Methylanthracene	9-Methylanthracene
Molecular Formula	C ₁₅ H ₁₂ [3] [4]	C ₁₅ H ₁₂ [8]	C ₁₅ H ₁₂ [9] [10]
Molecular Weight	192.26 g/mol [1] [3]	192.26 g/mol [8]	192.26 g/mol [9] [11]
CAS Number	610-48-0 [3] [4]	613-12-7 [8]	779-02-2 [9] [10]
Melting Point	85.5 - 88 °C [12] [13]	-	78 - 81 °C [11]
Boiling Point	199.5 - 363 °C [12] [13]	-	196 - 197 °C [11]
Appearance	White to pale yellow solid [1]	-	Yellow to orange crystalline powder [8] [11]

Experimental Protocols for Synthesis

Several synthetic routes for **1-methylanthracene** have been reported. Below are detailed methodologies for some of the key approaches.


This direct approach involves the introduction of a methyl group onto the anthracene backbone.

- Reactants: Anthracene, a methylating agent (e.g., methyl iodide), and a base.
- Procedure:
 - Dissolve anthracene in a suitable organic solvent.
 - Add a base to deprotonate a position on the anthracene ring, creating a nucleophilic center.
 - Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.
 - The reaction proceeds via nucleophilic substitution, where the anthracene anion attacks the methyl group of the methylating agent.
 - The reaction is typically stirred at a specific temperature for a set duration to ensure completion.

- Upon completion, the reaction is quenched, and the product is isolated and purified using techniques such as column chromatography or recrystallization.

This method constructs the third ring of the anthracene system.[\[1\]](#)

- Reactants: An appropriate diene and a dienophile. For **1-methylanthracene**, starting materials could be suitably substituted naphthalene derivatives.[\[1\]](#)
- Procedure:
 - Combine the selected diene and dienophile in a suitable solvent.
 - Heat the mixture to facilitate the [4+2] cycloaddition (Diels-Alder reaction), forming a partially saturated tricyclic intermediate.
 - The intermediate is then subjected to an aromatization step, typically through oxidation, to form the fully conjugated **1-methylanthracene** system.[\[1\]](#)
 - The final product is purified from the reaction mixture.

[Click to download full resolution via product page](#)

Caption: Diels-Alder synthesis workflow.

These reactions are designed for efficiency, combining three or more reactants in a single vessel.[1]

- General Principle: This approach involves a cascade of transformations to build the final product.[1]
- Procedure:
 - Combine multiple reactants in a single reaction vessel.
 - These reactants form key intermediates in situ.[1]
 - A subsequent in-situ cyclization reaction constructs the tricyclic anthracene framework.[1]
 - The final step is an aromatization to yield the fully conjugated **1-methylanthracene**.[1]
 - This method can significantly reduce waste and improve overall efficiency.[1]

For metabolic and environmental studies, C14-labeled methylanthracene can be synthesized. While the specific details of the protocol from the cited literature are not fully available, such syntheses typically involve using a C14-labeled precursor in one of the synthetic steps outlined above to incorporate the radioisotope into the final molecule.[14] This allows for tracing the compound in biological and environmental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Methylanthracene | 610-48-0 [smolecule.com]
- 2. How many isomers are possible for methyl anthracene?(a) 1(b) 2(c) 3(d) 4.. [askfilo.com]
- 3. 1-Methylanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthracene, 1-methyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]
- 6. 1-methylanthracene [stenutz.eu]
- 7. Organic Chemistry - no. of structural isomers of methyl anthracene [acadblock.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anthracene, 9-methyl- [webbook.nist.gov]
- 11. 9-Methylanthracene [bayvillechemical.net]
- 12. echemi.com [echemi.com]
- 13. Page loading... [guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylanthracene: Chemical Structure and Isomerism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217907#1-methylanthracene-chemical-structure-and-isomerism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com